
2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- is an organic compound with the molecular formula C16H27NO3 This compound is characterized by the presence of a butanol backbone, substituted with a methoxybutylamino group, a methyl group, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable butanol derivative reacts with 4-methoxybutylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques like distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanol, 3-methyl-: A similar compound with a different substitution pattern.
1-Butanol, 2-amino-3-methyl-: Another related compound with an amino group at a different position.
2-Methyl-1-butanol: A structurally similar alcohol with different functional groups.
Uniqueness
2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propriétés
| 7565-18-6 | |
Formule moléculaire |
C16H27NO3 |
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
1-(4-methoxybutylamino)-3-methyl-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C16H27NO3/c1-16(2,20-14-9-5-4-6-10-14)15(18)13-17-11-7-8-12-19-3/h4-6,9-10,15,17-18H,7-8,11-13H2,1-3H3 |
Clé InChI |
GOXJEQMNHQSIGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(CNCCCCOC)O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



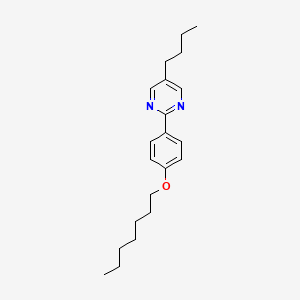
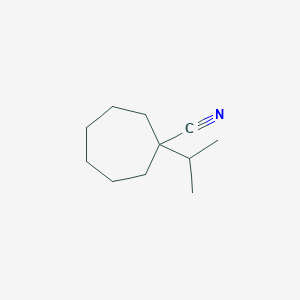


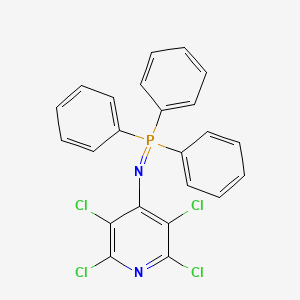
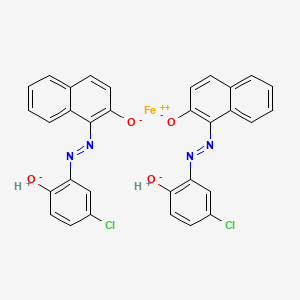

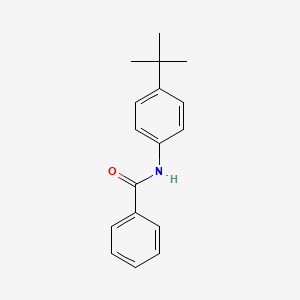
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)


![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)
